
16-Formyldigitalinum verum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Formyldigitalinum verum is a cardiac glycoside derived from the digitalis plant. It is known for its potent pharmacological effects, particularly in the treatment of heart conditions. The compound has a molecular formula of C42H64O16 and a molar mass of 824.952 g/mol .
Méthodes De Préparation
The synthesis of 16-Formyldigitalinum verum involves several steps, starting from digitalinum verum. One method includes the partial acetylation of digitalinum verum to produce 16-acetyl digitalinum verum, which is then further modified to obtain this compound . Industrial production methods often involve the use of specific reagents and controlled reaction conditions to ensure the purity and efficacy of the final product.
Analyse Des Réactions Chimiques
16-Formyldigitalinum verum undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
16-Formyldigitalinum verum has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of cardiac glycosides. In biology and medicine, it is investigated for its potential therapeutic effects on heart conditions. The compound is also used in industrial applications, particularly in the development of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 16-Formyldigitalinum verum involves its interaction with the sodium-potassium ATPase pump in cardiac cells. By inhibiting this pump, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to other cardiac glycosides, but this compound is noted for its rapid onset and potent effects .
Comparaison Avec Des Composés Similaires
16-Formyldigitalinum verum is similar to other cardiac glycosides such as digitoxin and purpurea glycoside B. it is unique in its rapid action and high solubility in water compared to its parent compound, digitalinum verum . Other similar compounds include k-strophanthin and desacetyl-oleandrin, which also exhibit cardiac effects but differ in their potency and solubility .
Propriétés
Numéro CAS |
73987-01-6 |
|---|---|
Formule moléculaire |
C42H64O15 |
Poids moléculaire |
808.9 g/mol |
Nom IUPAC |
[(3S,5R,8R,9S,10S,13R,17R)-3-[(2S,4S,5R,6R)-4,5-bis[[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy]-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |
InChI |
InChI=1S/C42H64O15/c1-20-37(47)28(44)14-33(52-20)56-30-16-35(54-22(3)39(30)57-34-15-29(45)38(48)21(2)53-34)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(46)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-45,47-49H,6-11,13-18H2,1-5H3/t20-,21-,22-,24-,25+,26+,27-,28+,29+,30+,31?,33-,34-,35-,36+,37-,38-,39-,40+,41-,42?/m1/s1 |
Clé InChI |
IMIMKPWRAQJJNB-KCTVDHCLSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@H](O[C@@H]([C@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)O)O)C)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7(C6(CC([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


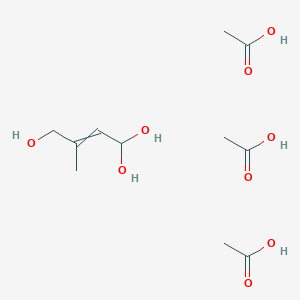
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)



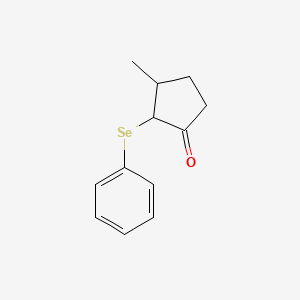
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
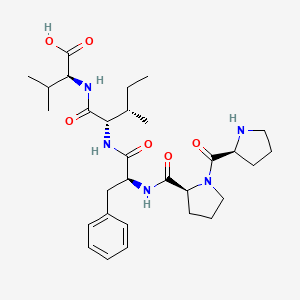


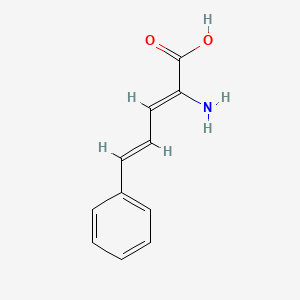
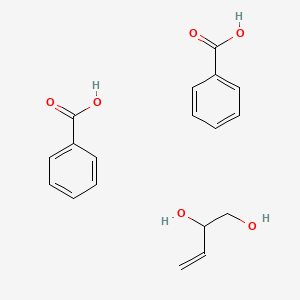
![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)
